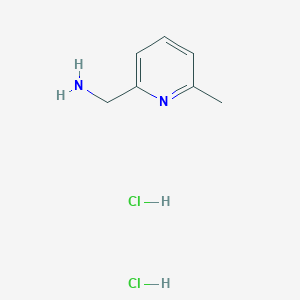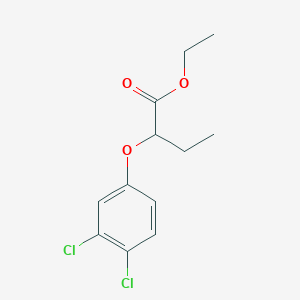
Ethyl 2-(3,4-dichlorophenoxy)butanoate
Descripción general
Descripción
Ethyl 2-(3,4-dichlorophenoxy)butanoate is a chemical compound with the CAS Number: 1378309-19-3 . It has a molecular weight of 277.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(3,4-dichlorophenoxy)butanoate . The Inchi Code for this compound is 1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(3,4-dichlorophenoxy)butanoate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Wastewater Treatment : Research by Sun, Y. and Pignatello, J. (1993) identified transient products formed during the mineralization of 2,4-Dichlorophenoxyacetic acid by Fe3+-catalyzed hydrogen peroxide, both in the dark and under UV light. This study is significant for understanding the degradation pathways of compounds related to Ethyl 2-(3,4-dichlorophenoxy)butanoate in wastewater treatment processes (Sun & Pignatello, 1993).
Crystal Structure Analysis : A study conducted by Chandini K. M. et al. (2022) focused on the synthesis and crystallization of a compound similar to Ethyl 2-(3,4-dichlorophenoxy)butanoate. The research provides insights into the structural properties and interaction energies of such compounds, contributing to a deeper understanding of their molecular behavior (Chandini K. M. et al., 2022).
Herbicide Studies : Beydon, D. et al. (2014) explored the percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid, which is structurally related to Ethyl 2-(3,4-dichlorophenoxy)butanoate. This research is pertinent in understanding the behavior of such compounds when exposed to skin, which has implications for safety and environmental impact (Beydon et al., 2014).
Mecanismo De Acción
Ethyl 2-(3,4-dichlorophenoxy)butanoate is known as 2,4-dichlorophenoxybutyric acid ethyl ester and is a herbicide commonly used in agriculture. It belongs to the phenoxy herbicide family, which is used to control broadleaf weeds.
Safety and Hazards
This compound has several hazard statements including H302, H317, H400, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOOMZHJBFIUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-dichlorophenoxy)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



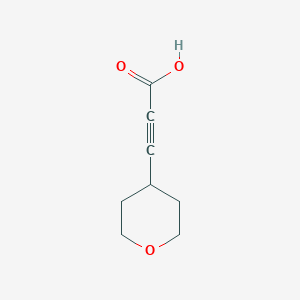
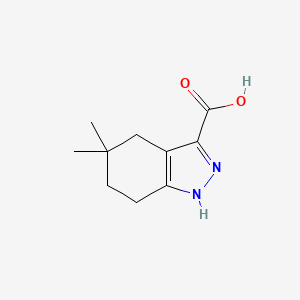
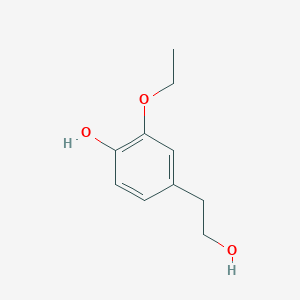
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)


![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)


![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)

